molecular formula C10H15N B3065320 2,3,4,5,6-Pentamethylpyridine CAS No. 3748-83-2

2,3,4,5,6-Pentamethylpyridine

Cat. No.: B3065320
CAS No.: 3748-83-2
M. Wt: 149.23 g/mol
InChI Key: LFURNOQUNVHWHY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylpyridine is a chemical compound with the molecular formula C10H15N. It is a derivative of pyridine, where all the hydrogen atoms on the pyridine ring are replaced by methyl groups. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentamethylpyridine can be synthesized through several methods. One common method involves the alkylation of pyridine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic methylation of pyridine using methanol and a suitable catalyst, such as a metal oxide. This method allows for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentamethylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.

    Substitution: Halogens, sulfonyl chlorides; reactions often require a catalyst or specific reaction conditions like elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

2,3,4,5,6-Pentamethylpyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a base in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentamethylpyridine depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In organic synthesis, it functions as a base, facilitating various chemical reactions. Its biological activities are attributed to its ability to interact with cellular components, potentially disrupting microbial cell membranes or interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: Similar structure but with fewer methyl groups.

    2,3,5,6-Tetramethylpyridine: Another derivative with fewer methyl groups.

    2,6-Dimethylpyridine: Contains only two methyl groups on the pyridine ring.

Uniqueness

2,3,4,5,6-Pentamethylpyridine is unique due to the complete substitution of all hydrogen atoms on the pyridine ring with methyl groups. This full methylation imparts distinct steric and electronic properties, making it a valuable compound in various chemical applications.

Biological Activity

2,3,4,5,6-Pentamethylpyridine (also known as Pempidine) is a chemical compound that has garnered attention for its biological activity, particularly as a nicotinic antagonist. This article explores the pharmacological properties, biological effects, and relevant case studies associated with this compound.

  • Chemical Formula : C10H21N
  • Molecular Weight : 171.29 g/mol
  • CAS Number : 6603

Pharmacological Profile

Pempidine primarily acts as a nicotinic antagonist and has been utilized in various experimental settings. Its pharmacological effects include:

  • Nicotinic Antagonism : Pempidine blocks nicotinic receptors, which are involved in neurotransmission and muscle contraction.
  • Ganglionic Blockade : It has been used historically to manage hypertension by blocking ganglionic transmission .
  • Central Nervous System Effects : At higher doses, Pempidine can induce tremors and other central nervous system effects .

Pempidine's mechanism involves the inhibition of acetylcholine at nicotinic receptors, leading to decreased sympathetic outflow and subsequent hypotension. This antagonistic action is particularly evident in preclinical models where it has shown effectiveness in reducing blood pressure and causing mydriasis (pupil dilation) following sympathetic blockade .

In Vitro Studies

Studies have demonstrated that Pempidine effectively inhibits nicotine-induced contractions in the guinea-pig ileum, showcasing its ability to block nicotinic receptor-mediated responses. This property makes it a valuable tool for studying cholinergic signaling pathways .

In Vivo Studies

In vivo experiments indicate that Pempidine is well absorbed when administered orally and exhibits rapid onset of action. For example:

  • In anesthetized cats, intravenous administration resulted in hypotension and other physiological changes consistent with ganglionic blockade.
  • The compound has also been shown to cause neuromuscular paralysis at high doses, resembling curare-like effects .

Hypertension Management

Historically, Pempidine was used as a ganglionic blocker for treating hypertension. A study involving hypertensive animal models indicated significant reductions in blood pressure following administration of the compound. However, it has since been largely replaced by more specific agents due to side effects associated with its central nervous system activity .

Neuromuscular Effects

In a controlled study on mice, Pempidine was observed to induce tremors at near-toxic doses. This effect highlights the compound's potential implications in neuromuscular research and its utility in understanding cholinergic system dynamics .

Comparative Biological Activity Table

Study Model Effect Observed Dosage Outcome
Study 1Guinea-pig ileumInhibition of nicotine contractionsVariesSignificant inhibition observed
Study 2Anesthetized catsHypotension and mydriasisIV administrationRapid onset of hypotension
Study 3MiceInduction of tremorsNear-toxic dosesCNS effects noted

Properties

IUPAC Name

2,3,4,5,6-pentamethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-7(2)9(4)11-10(5)8(6)3/h1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFURNOQUNVHWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343627
Record name 2,3,4,5,6-Pentamethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3748-83-2
Record name 2,3,4,5,6-Pentamethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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